molecular formula C21H16F2N4O B459326 6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 384351-64-8

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459326
CAS No.: 384351-64-8
M. Wt: 378.4g/mol
InChI Key: QTFBKFIWIYWJAA-UHFFFAOYSA-N
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Description

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyrano[2,3-c]pyrazole core, substituted with amino, difluorophenyl, methylphenyl, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-(3,4-difluorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • (4S)-6-amino-4-(2,4-difluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and methylphenyl groups, along with the dihydropyrano[2,3-c]pyrazole core, contributes to its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

384351-64-8

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4g/mol

IUPAC Name

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16F2N4O/c1-11-3-6-14(7-4-11)27-21-18(12(2)26-27)19(16(10-24)20(25)28-21)15-8-5-13(22)9-17(15)23/h3-9,19H,25H2,1-2H3

InChI Key

QTFBKFIWIYWJAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C(=N2)C

Origin of Product

United States

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